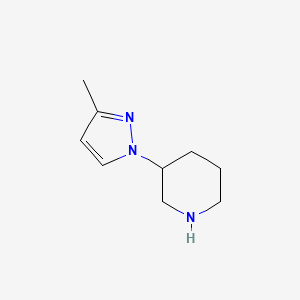
3-(3-Methyl-1H-pyrazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
3-(3-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
科学的研究の応用
3-(3-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole-piperidine derivatives, such as:
- 3-(1H-pyrazol-1-yl)piperidine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
- 3-(3-methyl-1-phenyl-1H-pyrazol-1-yl)piperidine .
Uniqueness
3-(3-Methyl-1H-pyrazol-1-yl)piperidine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the pyrazole ring can enhance its stability and modulate its interaction with biological targets, making it a valuable compound for further research and development .
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
3-(3-methylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-4-6-12(11-8)9-3-2-5-10-7-9/h4,6,9-10H,2-3,5,7H2,1H3 |
InChIキー |
PYNODVRDNCOPPA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
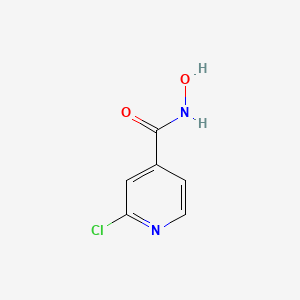
![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)

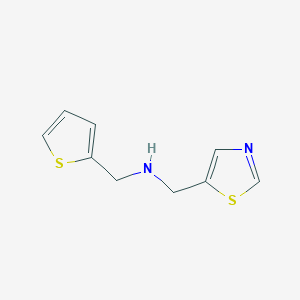
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate](/img/structure/B13254408.png)

![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)
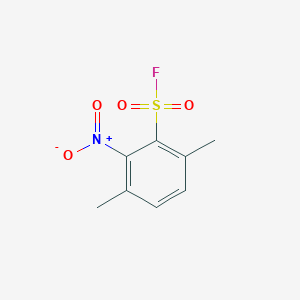


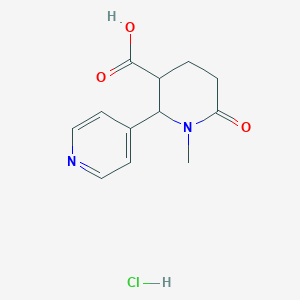
![7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13254453.png)
![3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13254461.png)
